molecular formula C12H11N3O3 B8596800 (3-Hydroxyazetidin-1-yl)(5-phenyl-1,3,4-oxadiazol-2-yl)methanone

(3-Hydroxyazetidin-1-yl)(5-phenyl-1,3,4-oxadiazol-2-yl)methanone

Cat. No.: B8596800
M. Wt: 245.23 g/mol
InChI Key: HTEXBFKDZPAIDR-UHFFFAOYSA-N
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Description

(3-Hydroxyazetidin-1-yl)(5-phenyl-1,3,4-oxadiazol-2-yl)methanone is a useful research compound. Its molecular formula is C12H11N3O3 and its molecular weight is 245.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11N3O3

Molecular Weight

245.23 g/mol

IUPAC Name

(3-hydroxyazetidin-1-yl)-(5-phenyl-1,3,4-oxadiazol-2-yl)methanone

InChI

InChI=1S/C12H11N3O3/c16-9-6-15(7-9)12(17)11-14-13-10(18-11)8-4-2-1-3-5-8/h1-5,9,16H,6-7H2

InChI Key

HTEXBFKDZPAIDR-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)C2=NN=C(O2)C3=CC=CC=C3)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a clear solution of ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate (0.40 g, 1.83 mmol) in dry methanol (5 mL) was added sodium cyanide (18 mg, 0.37 mmol). A solution of 3-hydroxyazetidine hydrochloride (0.45 g, 2.84 mmol) and triethylamine (0.40 mL, 2.84 mmol) in methanol (5 mL) was added at ambient temperature. After stirring for 20 min water (20 mL) and dichloromethane (30 mL) were added. The layers were separated and the aqueous phase was extracted twice with dichloromethane (30 mL). The combined organic layers were evaporated. The crude product was then treated with toluene (5 mL), filtered, washed with toluene (5 mL) and dried in vacuo. There was obtained 0.40 g (90%) of 53A as a solid. 1H NMR (400 MHz, DMSO-d6): δ 3.84 (dd, 1H), 4.31 (m, 2H), 4.56 (m, 1H), 4.79 (dd, 1H), 5.87 (d, 1H), 7.64 (m, 3H), 8.05 (d, 2H), MS (APCI+) m/z 246 [M+H]+.
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0.4 g
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18 mg
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5 mL
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0.45 g
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0.4 mL
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5 mL
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30 mL
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20 mL
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90%

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